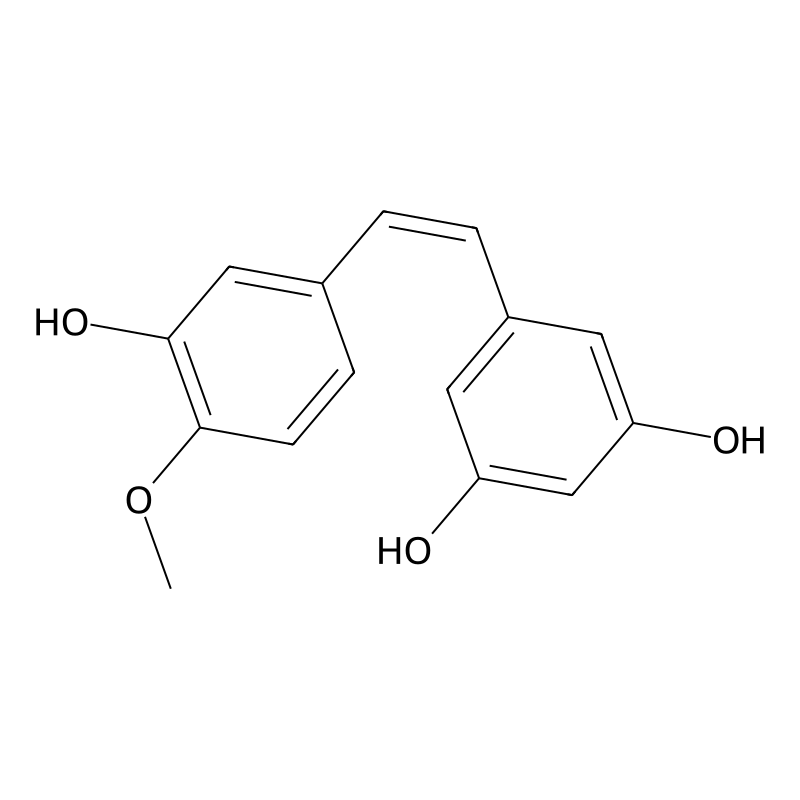Rhapontigenin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Rhapontigen, a flavonoid found in rhubarb, buckwheat, and other plants, has emerged as a promising compound in cancer research. Studies suggest it may possess anti-cancer properties through various mechanisms [].
Cell cycle arrest and apoptosis induction
Rhapontigenin has been shown to induce cell cycle arrest, halting the uncontrolled division of cancer cells. It may also trigger apoptosis, programmed cell death, in cancer cells [].
Anti-angiogenesis
Cancer tumors require a network of blood vessels for growth and survival. Rhapontigenin exhibits anti-angiogenic effects, potentially hindering the formation of new blood vessels that nourish tumors [].
Modulation of signaling pathways
Cancer development is often driven by dysregulated signaling pathways. Rhapontigenin may modulate these pathways, impacting cell proliferation, survival, and metastasis [].
Rhapontigenin is a naturally occurring stilbene compound, specifically a methoxylated derivative of resveratrol, with the chemical structure 3,3′,5-trihydroxy-4′-methoxystilbene. It is primarily found in various medicinal plants, notably in the roots of Rheum undulatum and Rheum tanguticum, which belong to the Polygonaceae family. Rhapontigenin has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its potential therapeutic benefits are being explored in various fields of medicine and agriculture, particularly for its ability to inhibit quorum sensing in pathogenic bacteria .
The mechanism of action of rhapontigenin is still under investigation, but its biological activities are likely due to its structural features. Here are some proposed mechanisms:
- Antioxidant activity: The hydroxyl groups in rhapontigenin can scavenge free radicals, protecting cells from oxidative damage [, ].
- Anti-inflammatory activity: Rhapontigenin may modulate inflammatory signaling pathways, potentially reducing inflammation [].
- Other potential mechanisms: Studies suggest rhapontigenin may have various other effects, including anti-cancer, anti-diabetic, and neuroprotective properties. However, more research is needed to understand the underlying mechanisms [, ].
- Oxidation: Rhapontigenin can be oxidized to form various phenolic compounds.
- Methylation: The presence of hydroxyl groups allows for methylation reactions, which can modify its biological activity.
- Glycosylation: Rhapontigenin can be converted into glycosides, such as rhapontin, through enzymatic processes. This transformation enhances its solubility and bioavailability .
Rhapontigenin exhibits a wide range of biological activities:
- Antioxidant Activity: It demonstrates significant free radical scavenging capabilities, which can protect cells from oxidative stress.
- Anticancer Properties: Studies indicate that rhapontigenin can inhibit the proliferation of cancer cells, particularly in prostate cancer models .
- Anti-inflammatory Effects: It has been shown to reduce inflammation by inhibiting the release of histamine and other pro-inflammatory mediators .
- Quorum Sensing Inhibition: Rhapontigenin effectively inhibits quorum sensing in bacteria such as Pectobacterium carotovorum, thereby reducing biofilm formation and virulence factors .
Rhapontigenin has several applications across different fields:
- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being investigated as a potential therapeutic agent for various diseases.
- Agriculture: Its ability to inhibit bacterial growth makes it a candidate for use as a natural pesticide or preservative in post-harvest management of vegetables .
- Cosmetics: The antioxidant properties of rhapontigenin make it suitable for incorporation into skincare products aimed at reducing oxidative damage.
Research on rhapontigenin's interactions with other compounds has revealed the following insights:
- It acts as a selective inactivator of cytochrome P450 1A1, an enzyme involved in drug metabolism, indicating potential drug interaction implications .
- Studies suggest that rhapontigenin may enhance the bioactivity of other compounds when used in combination, particularly in the context of antihyperlipidemic effects alongside simvastatin .
Rhapontigenin shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure | Unique Features |
|---|---|---|
| Resveratrol | 3,5,4'-trihydroxy-trans-stilbene | Well-known antioxidant; broader research base |
| Rhapontin | 3,3′,5-trihydroxy-4′-methoxystilbene-3-O-glucoside | Glycosylated form; less potent than rhapontigenin |
| Pterostilbene | 3,5-dimethoxy-4'-hydroxystilbene | More lipophilic; potential for enhanced bioavailability |
| Stilbene | General class of compounds with similar structure | Varies widely in biological activity |
Rhapontigenin is unique due to its specific methoxylation pattern and its potent biological activities compared to its analogs. Its ability to inhibit quorum sensing sets it apart from many other stilbenes that do not exhibit this property .








